molecular formula C18H17BrClNO3 B10763931 5-Bromo-2-(4-(tert-butyl)benzamido)-4-chlorobenzoic acid

5-Bromo-2-(4-(tert-butyl)benzamido)-4-chlorobenzoic acid

Cat. No.: B10763931
M. Wt: 410.7 g/mol
InChI Key: LWAMRPSNUXYBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

ML205 undergoes various chemical reactions, including:

    Oxidation: ML205 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ML205 can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions may result in products with different functional groups.

Scientific Research Applications

ML205 has several scientific research applications, including:

    Chemistry: ML205 is used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of kinases in cellular processes and disease mechanisms.

    Medicine: ML205 is being explored for its potential therapeutic effects in treating infectious diseases like African trypanosomiasis.

    Industry: The compound may have applications in the development of new drugs and therapeutic agents targeting kinases.

Mechanism of Action

ML205 exerts its effects by inhibiting specific kinases involved in disease pathways. The molecular targets of ML205 include hexokinase enzymes from kinetoplastid protozoa, such as Trypanosoma brucei and Leishmania major . By inhibiting these enzymes, ML205 disrupts the glycolytic pathway, which is essential for the energy metabolism of these parasites. This inhibition leads to the death of the parasites and provides a potential therapeutic approach for treating diseases like African trypanosomiasis.

Comparison with Similar Compounds

ML205 can be compared with other kinase inhibitors, such as:

References

Properties

Molecular Formula

C18H17BrClNO3

Molecular Weight

410.7 g/mol

IUPAC Name

5-bromo-2-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoic acid

InChI

InChI=1S/C18H17BrClNO3/c1-18(2,3)11-6-4-10(5-7-11)16(22)21-15-9-14(20)13(19)8-12(15)17(23)24/h4-9H,1-3H3,(H,21,22)(H,23,24)

InChI Key

LWAMRPSNUXYBFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)Br)Cl

Origin of Product

United States

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